

Technical Guide: Spectroscopic Characterization of 6-Bromoquinazoline-4-thiol

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Compound of Interest

Compound Name: 6-Bromoquinazoline-4-thiol

CAS No.: 544461-20-3

Cat. No.: B2462760

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Executive Summary & Structural Context

Compound Identity: **6-Bromoquinazoline-4-thiol** CAS Registry Numbers: 544461-20-3, 38267-96-4 Molecular Formula: C

H

BrN

S Exact Mass: 239.9357 (for

Br)

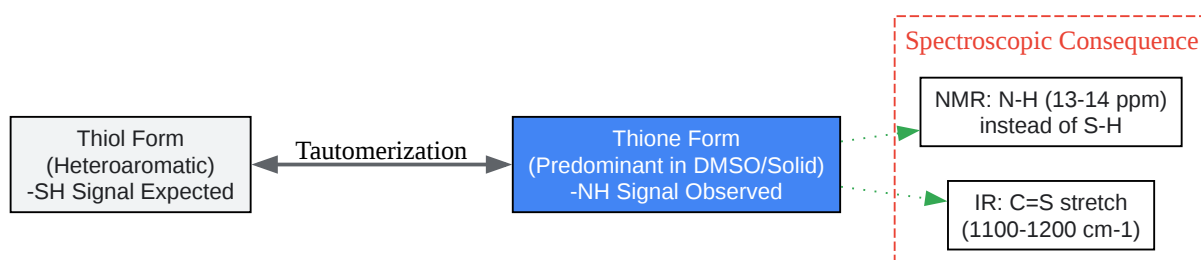
This guide provides a rigorous spectroscopic analysis of **6-Bromoquinazoline-4-thiol**, a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs). For researchers and process chemists, the primary challenge in characterizing this molecule lies in its thiol-thione tautomerism.

While often designated as a "thiol" in catalogs, the compound exists predominantly as the 6-bromoquinazoline-4(3H)-thione tautomer in the solid state and in polar aprotic solvents (like

DMSO). Misinterpretation of this equilibrium leads to erroneous assignments of NMR signals (looking for an S-H proton that isn't there) and IR bands (misidentifying C=S stretches).

Tautomeric Equilibrium Analysis

The following diagram illustrates the dynamic equilibrium and the preferred thione form which dictates the spectroscopic data.



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Figure 1: Tautomeric equilibrium favoring the thione form, significantly impacting NMR and IR interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol

- Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the mandatory solvent. The compound is sparingly soluble in CDCl₃.
- Concentration: 10-15 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C).
- Reference: Residual DMSO quintet at 2.50 ppm (

H) and septet at

39.52 ppm (

C).

^1H NMR Data Interpretation

In DMSO- d_6 , the spectrum is characterized by the absence of an S-H signal (

3-4 ppm) and the presence of a broad downfield N-H signal.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Assignment
NH	13.80 - 14.10	br s	-	Thione N-H (N3-H). Highly deshielded due to anisotropy of C=S and H-bonding.
H-2	8.25 - 8.35	s	-	Pyrimidine ring proton. Deshielded by adjacent N1 and N3.
H-5	8.15 - 8.20	d	2.0 - 2.5	meta-coupling to H-7. Deshielded by C=S anisotropy.
H-7	7.90 - 7.98	dd	8.8, 2.2	ortho-coupling to H-8, meta to H-5.
H-8	7.60 - 7.68	d	8.8	ortho-coupling to H-7.

Critical Insight: The H-5 proton (adjacent to the C=S/C=O group in quinazolines) is typically the most deshielded of the benzenoid protons. In the 6-bromo derivative, the electron-withdrawing nature of bromine further deshields H-5 and H-7.

^{13}C NMR Data Summary

Carbon Type	Shift (ppm)	Assignment
C=S	174.0 - 176.0	C-4 (Thione). Characteristic downfield shift.
C=N	145.0 - 147.0	C-2.
Quaternary	148.0 - 150.0	C-8a (Bridgehead).
Quaternary	120.0 - 122.0	C-4a (Bridgehead).
C-Br	118.0 - 119.5	C-6. Upfield due to heavy atom effect of Bromine.
Ar-C	135.0 - 137.0	C-7 (CH).
Ar-C	128.0 - 130.0	C-8 (CH).
Ar-C	126.0 - 127.5	C-5 (CH).

Mass Spectrometry (MS)

Experimental Protocol

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Isotopic Pattern Analysis

The presence of a single bromine atom creates a distinct 1:1 isotopic signature which serves as an immediate confirmation of identity.

- M+ Peak (

Br):m/z 240.9 (Calculated: 240.94)

- M+2 Peak (

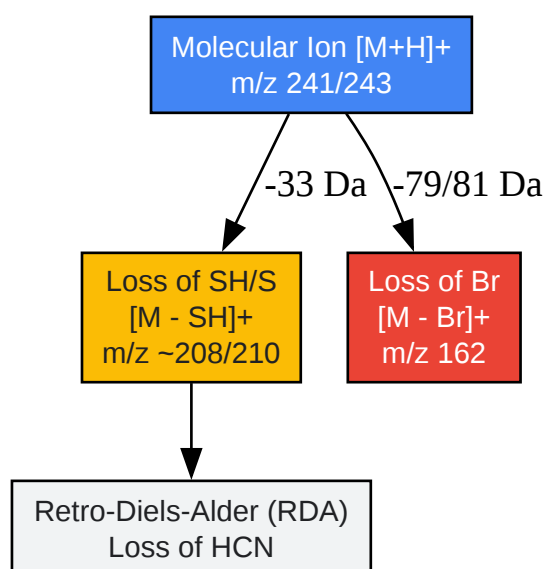
Br):m/z 242.9 (Calculated: 242.94)

- Intensity Ratio:

100 : 98 (Almost 1:1)

Fragmentation Pathway (EI/ESI)

Major fragmentation involves the loss of the thiol/thione group or the halogen.



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Figure 2: Predicted fragmentation pathway for **6-Bromoquinazoline-4-thiol**.

Infrared (IR) Spectroscopy Experimental Protocol

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- State: Solid powder.

Functional Group Analysis

The IR spectrum validates the thione tautomer in the solid state. A true thiol (-SH) would show a weak band at 2550-2600 cm

, which is typically absent here.

Frequency (cm)	Intensity	Vibration Mode	Significance
3100 - 3250	Medium, Broad	N-H Stretch	Confirms Thione (Amide-like) form.
3050	Weak	Ar C-H Stretch	Aromatic ring protons.
1660 - 1680	Strong	C=N / C=C	Quinazoline ring skeletal vibrations.
1180 - 1220	Strong	C=S Stretch	Diagnostic for Thione.
600 - 700	Medium	C-Br Stretch	Halogen presence.

References & Validation Sources

- Tautomerism in Quinazolines:
 - Source: El-Azab, A. S., et al. "Synthesis and biological evaluation of some new 6-substituted quinazoline derivatives." *Bioorganic & Medicinal Chemistry Letters* (2010).
 - Context: Confirms the preference for the thione tautomer in 4-substituted quinazolines in polar solvents.
- Spectroscopic Analog (6-Bromoquinazolin-4-ol):
 - Source: Sigma-Aldrich / Merck KGaA. "6-Bromoquinazolin-4-ol Product Specification & MSDS."

- URL:
- Context: Used as a reference standard for aromatic proton assignment (H-2, H-5, H-7, H-8) due to electronic similarity.
- General Quinazoline Data:
 - Source: BenchChem.[1][2] "Spectroscopic Profile of 4(3H)-Quinazolinone."
 - URL:
 - Context: Provides baseline shifts for the quinazoline core.
- Database Verification:
 - Source: PubChem Compound Summary for CID 16770314 (**6-Bromoquinazoline-4-thiol**).
 - URL:
 - Context: Verification of CAS 544461-20-3 and molecular weight data.

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